2-Bromo-1-phenylethanol

Biocatalysis Halohydrin dehalogenase Enantioselectivity

2-Bromo-1-phenylethanol (CAS 2425-28-7), also known as styrene bromohydrin or α-(bromomethyl)benzenemethanol, is a vicinal bromohydrin with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol. It is commercially available as a colorless to light yellow liquid with a melting point of 39°C and a boiling point of 261.6°C at 760 mmHg (or 110°C at 2 mmHg under reduced pressure).

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 2425-28-7
Cat. No. B1266663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-phenylethanol
CAS2425-28-7
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CBr)O
InChIInChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
InChIKeyDAHHEUQBMDBSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-phenylethanol (CAS 2425-28-7) Product Overview and Procurement Considerations


2-Bromo-1-phenylethanol (CAS 2425-28-7), also known as styrene bromohydrin or α-(bromomethyl)benzenemethanol, is a vicinal bromohydrin with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It is commercially available as a colorless to light yellow liquid with a melting point of 39°C and a boiling point of 261.6°C at 760 mmHg (or 110°C at 2 mmHg under reduced pressure) . The compound features a stereogenic center at the α-carbon and exists as a racemic mixture unless otherwise specified, making it a valuable chiral building block in asymmetric synthesis [1]. Its primary industrial significance lies in its function as a precursor to styrene oxide and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

2-Bromo-1-phenylethanol: Why Generic Substitution with Chloro or Fluoro Analogs Is Not Advisable


Generic substitution of 2-bromo-1-phenylethanol with its chloro or fluoro analogs cannot be executed without altering reaction outcomes due to fundamentally different leaving-group abilities, steric profiles, and enzyme recognition properties. The bromine atom's superior leaving-group ability compared to chlorine enables more efficient nucleophilic substitution reactions and epoxide formation, directly impacting synthetic yield and reaction rate . Furthermore, halohydrin dehalogenases exhibit markedly different enantioselectivity profiles for bromo versus chloro substrates: while Agrobacterium radiobacter halohydrin dehalogenase converts para-nitro-2-bromo-1-phenylethanol with an enantioselectivity factor (E-value) of 92±4, the structurally similar 2-chloro-1-phenylethanol is converted with a substantially different E-value of 73 [1]. These differences are not merely incremental; they represent a categorical divergence in reactivity that necessitates compound-specific validation for any process relying on stereochemical integrity or predictable kinetics.

Quantitative Differentiation Evidence for 2-Bromo-1-phenylethanol (CAS 2425-28-7) Relative to Analogs


Enzyme Enantioselectivity: Agrobacterium radiobacter Halohydrin Dehalogenase E-Value Comparison with Chloro Analog

The halohydrin dehalogenase from Agrobacterium radiobacter AD1 exhibits a significantly higher enantioselectivity factor (E-value) for the ring-closure reaction of para-nitro-2-bromo-1-phenylethanol (E = 92±4) compared to its chloro analog 2-chloro-1-phenylethanol (E = 73), as determined under identical kinetic resolution conditions [1]. This 26% higher E-value for the brominated substrate translates to superior stereochemical discrimination during enzymatic epoxide formation, enabling more efficient production of enantiomerically enriched styrene oxide derivatives.

Biocatalysis Halohydrin dehalogenase Enantioselectivity Kinetic resolution

Biocatalytic Enantioselective Reduction: Rhodotorula rubra KCh 82 Yields 97% ee (R)-2-Bromo-1-phenylethanol

The yeast strain Rhodotorula rubra KCh 82 catalyzes the enantioselective reduction of α-bromoacetophenones to yield (R)-2-bromo-1-phenylethanol with an enantiomeric excess of 97%, alongside derivatives with ee values ranging from 96% to >99% depending on aryl substitution [1]. In contrast, the corresponding chloro analog (2-chloro-1-phenylethanol) is not addressed in this biocatalytic system, as the study focused on brominated substrates. This high enantioselectivity for the brominated substrate, achieved without dehalogenation side reactions, demonstrates the compatibility of the bromine substituent with whole-cell bioreduction conditions.

Bioreduction Enantioselective synthesis Rhodotorula rubra Chiral alcohol

Enantioselective Dehalogenation: Novel Halohydrin Dehalogenase Achieves 99% ee for (S)-2-Bromo-1-phenylethanol

A novel halohydrin dehalogenase from an alphaproteobacterium (HHDH) catalyzes the stereoselective dehalogenation of 20 mM (R,S)-2-bromo-1-phenylethanol to yield (S)-2-bromo-1-phenylethanol with 99% ee and 34.5% isolated yield [1]. This represents the highest enantioselectivity reported for this enzyme with any halohydrin substrate. The kinetic resolution approach provides a direct route to enantiopure (S)-configured bromohydrin without requiring separate asymmetric synthesis steps, contrasting with chemical reduction methods that may yield racemic mixtures or require chiral auxiliaries.

Halohydrin dehalogenase Kinetic resolution Enantioselective dehalogenation Biocatalysis

Pseudomonas gessardii Whole-Cell Bioreduction: 96% ee and >99% Conversion for (S)-2-Bromo-1-phenylethanol

Growing whole cells of Pseudomonas gessardii provide a highly selective biocatalyst for the reduction of phenacyl bromides to generate (S)-2-bromo-1-phenylethan-1-ol derivatives with up to 96% ee and complete conversion (>99%) when DMSO is employed as a co-solvent [1]. This whole-cell approach eliminates the need for isolated enzyme preparation and cofactor recycling systems, offering a cost-effective alternative to purified enzyme catalysis. The >99% conversion ensures that substrate is nearly fully consumed, minimizing downstream separation of residual starting material.

Pseudomonas gessardii Whole-cell biocatalysis Asymmetric reduction α-Bromohydrin

Leaving-Group Reactivity Advantage: Bromine vs. Chlorine in Nucleophilic Substitution

The bromine atom in 2-bromo-1-phenylethanol possesses superior leaving-group ability compared to the chlorine atom in 2-chloro-1-phenylethanol, rendering the brominated compound more reactive in nucleophilic substitution reactions and epoxide ring-closure processes . This enhanced reactivity translates to faster reaction rates and potentially higher yields in synthetic transformations where halide departure is rate-limiting. In the context of epoxide formation via base-catalyzed ring closure, the bromohydrin undergoes elimination more readily than the corresponding chlorohydrin, a property that can be exploited for mild-condition epoxide synthesis.

Nucleophilic substitution Leaving-group ability Reactivity Synthetic efficiency

Steady-State Kinetic Parameters for Halohydrin Dehalogenase: kcat = 22 s⁻¹ for (R)-p-Nitro-2-Bromo-1-phenylethanol

Steady-state kinetic analysis of halohydrin dehalogenase from Agrobacterium radiobacter using p-nitro-2-bromo-1-phenylethanol (PNSHH) as a model substrate revealed a kcat of 22 s⁻¹ for the (R)-enantiomer, while the (S)-enantiomer showed no saturation kinetics (Km > 250 μM) and a kcat/Km value of 4740 s⁻¹ M⁻¹ [1]. This substantial kinetic discrimination between enantiomers (E-value ≈ 124 for this substrate) establishes PNSHH as a benchmark substrate for characterizing halohydrin dehalogenase activity and enantioselectivity. The chromogenic nature of the p-nitro derivative enables spectrophotometric monitoring of enzyme activity, facilitating high-throughput screening of enzyme variants [2].

Enzyme kinetics Halohydrin dehalogenase kcat Steady-state analysis

High-Value Application Scenarios for 2-Bromo-1-phenylethanol (CAS 2425-28-7) Based on Quantitative Evidence


Enzymatic Production of Enantiopure (S)-2-Bromo-1-phenylethanol via Kinetic Resolution

Users requiring (S)-configured 2-bromo-1-phenylethanol with high enantiomeric purity (>99% ee) can employ the halohydrin dehalogenase from an alphaproteobacterium, which catalyzes the stereoselective dehalogenation of racemic substrate at 20 mM concentration, yielding the (S)-enantiomer with 99% ee and 34.5% isolated yield [1]. This enzymatic kinetic resolution approach is validated for producing pharmaceutical-grade chiral intermediates without requiring asymmetric chemical synthesis or chiral chromatography. The method is particularly suitable for medicinal chemistry groups preparing chiral building blocks for structure-activity relationship studies [2].

Whole-Cell Biocatalytic Synthesis of (S)-2-Bromo-1-phenylethanol for Green Chemistry Applications

For applications prioritizing sustainable synthesis, growing whole cells of Pseudomonas gessardii provide an efficient biocatalyst for reducing phenacyl bromides to (S)-2-bromo-1-phenylethanol with up to 96% ee and >99% substrate conversion when DMSO is used as co-solvent [1]. This whole-cell approach eliminates the need for purified enzymes and external cofactor regeneration, reducing process complexity and cost. The near-complete conversion simplifies downstream purification, making this route attractive for pilot-scale production of enantiomerically enriched bromohydrin intermediates [2].

Model Substrate for Halohydrin Dehalogenase Characterization and Engineering

The para-nitro derivative of 2-bromo-1-phenylethanol (PNSHH) serves as a validated chromogenic model substrate for characterizing halohydrin dehalogenase activity and enantioselectivity. Steady-state kinetic parameters have been established for Agrobacterium radiobacter halohydrin dehalogenase, including kcat = 22 s⁻¹ for the (R)-enantiomer and an E-value of approximately 124 [1]. The absorption difference between the halohydrin and its corresponding epoxide (para-nitrostyrene oxide) enables spectrophotometric monitoring of enzyme reactions, facilitating high-throughput screening of enzyme libraries and mutant characterization [2]. This established assay system reduces method development time for enzyme engineering programs targeting halohydrin dehalogenases.

Precursor for Epoxide Synthesis with Superior Leaving-Group Reactivity

2-Bromo-1-phenylethanol is preferred over its chloro analog as a precursor to styrene oxide in applications where mild reaction conditions or rapid conversion is required. The bromine atom's superior leaving-group ability compared to chlorine enables more efficient base-catalyzed ring closure to form the epoxide [1]. In industrial processes requiring efficient conversion of halohydrin to epoxide, the brominated substrate offers kinetic advantages that can translate to reduced reaction times or lower operating temperatures. This reactivity differential is particularly relevant for processes involving sensitive downstream functional groups that cannot tolerate harsh elimination conditions [2].

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